Almagate

Overview

Description

Almagate, also known by the trade name Almax, is an antacid that contains aluminium and magnesium . It was first described in 1984 . Almagate is well tolerated and the most common adverse effects reported in a clinical trial were diarrhea and nausea .

Synthesis Analysis

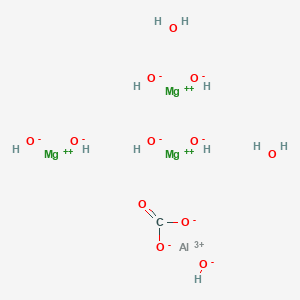

Almagate is a crystalline hydrated aluminium-magnesium hydroxycarbonate . It has been shown to have an empirical formula Al2 Mg6 (OH)14 (CO3)2 X 4 H2O X . The crystal structure of almagate is made up of brucite layers, in which magnesium is replaced by aluminium in the ratio of 3 to 1, interposed with negatively charged layers containing carbonate ions and water .

Molecular Structure Analysis

The molecular formula of Almagate is Al2 Mg6 (OH)14 (CO3)2 · 4 H2O . The chemical structure of Almagate is shown in the figure .

Chemical Reactions Analysis

Almagate acts as an antacid by neutralizing hydrochloric acid in gastric secretions . It has a rapid neutralization velocity and a high acid consuming capacity .

Physical And Chemical Properties Analysis

Almagate is a basic compound that acts by neutralizing hydrochloric acid in gastric secretions . It has good thermal stability . The maximum pH of Almagate is 4.24 .

Scientific Research Applications

Drug Delivery Systems

- Application Summary : Almagate has been investigated as a carrier for other drugs in drug delivery systems .

- Methods of Application : The three-dimensional structure of alginate, a similar compound to Almagate, provides a favorable environment for encapsulating various types of drugs . This suggests that Almagate could be used in a similar manner.

- Results : The potential applications of alginates as vehicles in drug delivery systems have opened a new horizon in research .

Gastrointestinal Disorders

- Application Summary : Almagate is used as an antacid for the treatment of various gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD) .

- Methods of Application : Almagate is administered orally. It works by neutralizing hydrochloric acid in gastric secretions, which helps to reduce symptoms of gastrointestinal disorders .

- Results : Clinical studies have shown that Almagate is effective in relieving severe symptoms of heartburn, regurgitation, and dyspepsia .

Antacid

- Application Summary : Almagate is used as an antacid. It is a basic compound that acts by neutralizing hydrochloric acid in gastric secretions .

- Methods of Application : Almagate is administered orally. It works by increasing the pH of gastric secretions, which can inhibit the action of pepsin, a digestive enzyme .

- Results : Almagate has been found to be well-tolerated in clinical trials. The most common adverse effects were diarrhea and nausea .

Food Industry

- Application Summary : Almagate, as a suspension agent, is seeing increasing usage across several industries, including food processing .

- Methods of Application : While the specific methods of application in the food industry are not detailed in the available resources, suspension agents are generally used to prevent the agglomeration of particles in suspension .

- Results : The global market for suspension agents, including Almagate, is expected to witness significant growth over the forecast period .

Veterinary Medicine

- Application Summary : Almagate, similar to other antacids like aluminum hydroxide, is used in veterinary medicine to treat gastrointestinal ulcers in animals .

- Methods of Application : These drugs neutralize stomach acid to form water and a neutral salt. They are usually not absorbed systemically .

- Results : In addition to their acid-neutralizing ability, antacids decrease pepsin activity, binding to bile acids in the stomach and stimulating local prostaglandin production .

Safety And Hazards

Future Directions

properties

IUPAC Name |

aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Al.3Mg.9H2O/c2-1(3)4;;;;;;;;;;;;;/h(H2,2,3,4);;;;;9*1H2/q;+3;3*+2;;;;;;;;;/p-9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEOMEWVDVPTNN-UHFFFAOYSA-E | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH11AlMg3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216935 | |

| Record name | Almagate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Almagate | |

CAS RN |

66827-12-1 | |

| Record name | Almagate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066827121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almagate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALMAGATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/568Z59H7ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

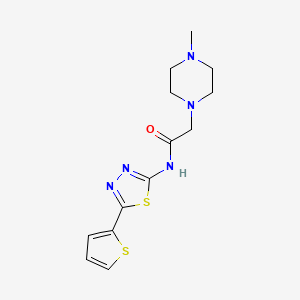

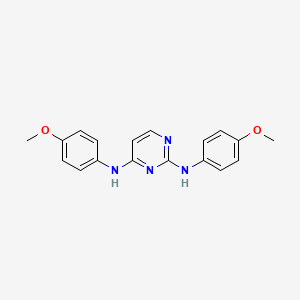

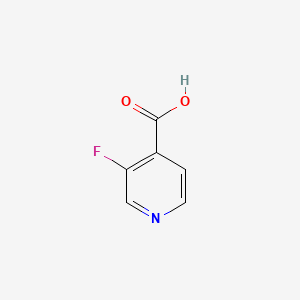

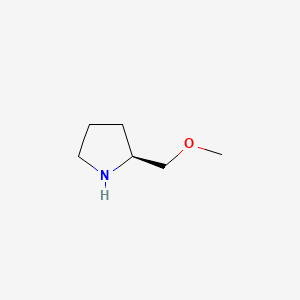

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)

![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)

![2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B1202505.png)